![molecular formula C9H7F2NO3 B11789195 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol typically involves the reaction of 2-aminophenol with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group on the difluoromethyl ether, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)benzamide
- 2-(Difluoromethoxy)benzo[d]thiazole
- 2-(Difluoromethoxy)benzo[d]imidazole
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol stands out due to its unique combination of a difluoromethoxy group and a benzoxazole ring. This structural feature imparts distinct physicochemical properties, making it more effective in certain applications compared to its analogs. For instance, the presence of the difluoromethoxy group enhances its lipophilicity, improving its ability to penetrate cell membranes .
Propriétés
Formule moléculaire |
C9H7F2NO3 |
|---|---|
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]methanol |
InChI |
InChI=1S/C9H7F2NO3/c10-8(11)15-9-12-7-5(4-13)2-1-3-6(7)14-9/h1-3,8,13H,4H2 |
Clé InChI |
DPZBMEAQFDHVLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


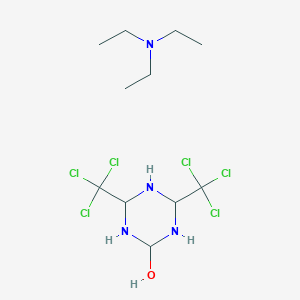

![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)
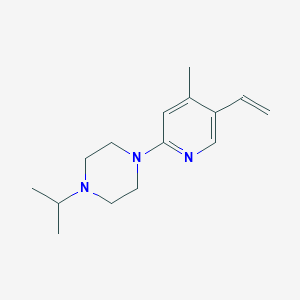

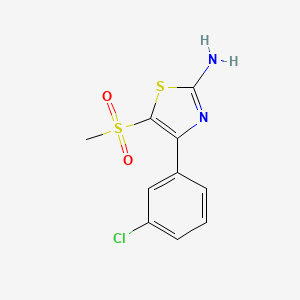
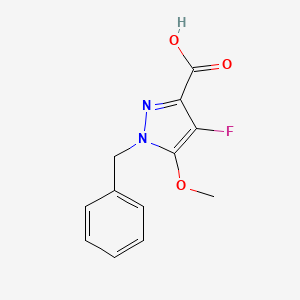

![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
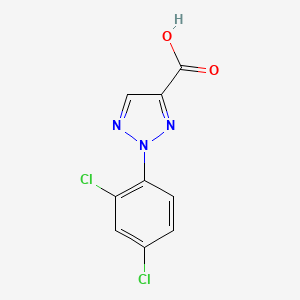
![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)
